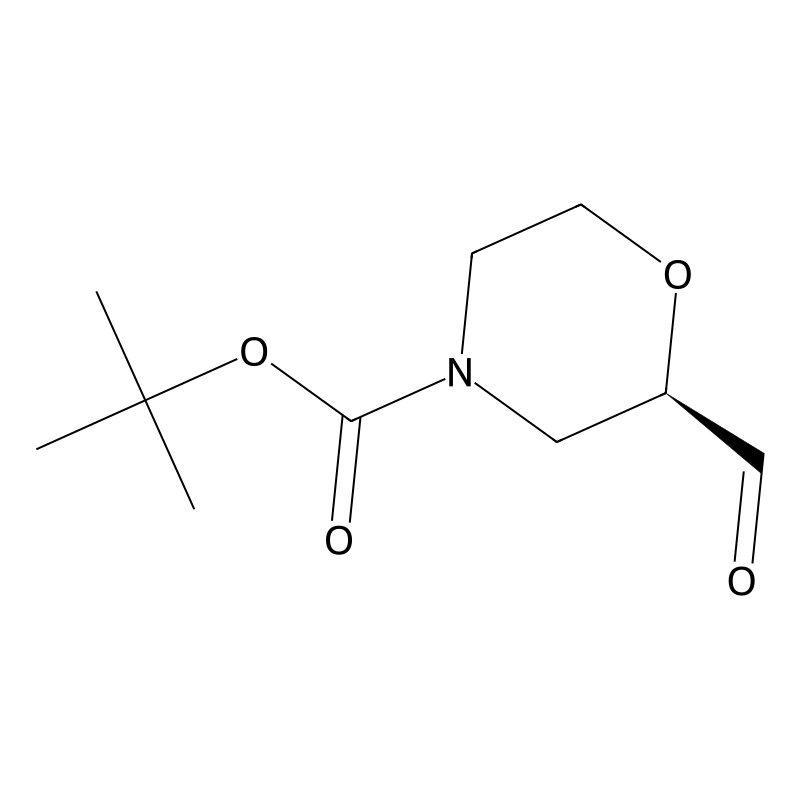(R)-N-Boc-2-morpholinecarbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-N-Boc-2-morpholinecarbaldehyde is a chemical compound with the molecular formula and a molecular weight of 215.25 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom, and is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential in organic synthesis, as it allows for selective reactions without interference from the amino group. The compound exists as a colorless to pale yellow liquid and is noted for its high solubility in organic solvents .
- Wearing gloves, safety glasses, and a lab coat.
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
- Deprotection Reactions: The Boc group can be removed under acidic or thermal conditions, regenerating the free amine, which can then participate in further reactions such as acylation or alkylation .
- Condensation Reactions: It can react with other carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.
Several methods exist for synthesizing (R)-N-Boc-2-morpholinecarbaldehyde:
- Boc Protection of Morpholine: Starting from 2-morpholinecarbaldehyde, the Boc group can be introduced using di-tert-butyl dicarbonate under basic conditions.
- Direct Synthesis from Precursors: The compound may also be synthesized through multi-step reactions involving morpholine derivatives and aldehydes or ketones, followed by Boc protection .
- Continuous Flow Techniques: Recent advancements allow for the continuous flow synthesis of N-Boc protected amines, enhancing efficiency and selectivity during the deprotection processes .
(R)-N-Boc-2-morpholinecarbaldehyde finds applications in:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Research: Utilized in academic and industrial laboratories for studying reaction mechanisms involving morpholine derivatives.
- Drug Development: Its derivatives may be explored for their potential therapeutic effects due to the inherent biological properties of morpholines .
Interaction studies involving (R)-N-Boc-2-morpholinecarbaldehyde focus primarily on its reactivity with various nucleophiles and electrophiles. The compound's behavior in biological systems may also be evaluated to ascertain its compatibility with biological targets. Such studies are crucial for understanding how modifications to the morpholine structure influence biological activity and pharmacokinetics.
Several compounds share structural similarities with (R)-N-Boc-2-morpholinecarbaldehyde, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Boc-2-piperidinecarbaldehyde | Piperidine derivative | Contains a piperidine ring instead of morpholine. |
| N-Boc-3-morpholinopropanal | Morpholine derivative | Features a propanal side chain affecting reactivity. |
| N-Boc-4-morpholinobutanal | Morpholine derivative | Longer carbon chain influences solubility and reactivity. |
Uniqueness
(R)-N-Boc-2-morpholinecarbaldehyde is unique due to its specific configuration as an (R) enantiomer, which can significantly influence its biological activity compared to other morpholine derivatives. The presence of the Boc protecting group also allows for selective reactions that are not possible with unprotected amines .
XLogP3
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








